molecular formula C18H24N4O2 B6459936 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2548992-39-6

8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B6459936
CAS No.: 2548992-39-6
M. Wt: 328.4 g/mol
InChI Key: FTCWDPZKJHQNTL-UHFFFAOYSA-N
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Description

8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of the cell cycle, controlling the transition from G1 phase to S phase. By inhibiting these kinases, the compound can halt cell cycle progression and prevent cell proliferation .

Mode of Action

The compound binds to the ATP-binding pocket of CDK4/6, inhibiting their activity . This prevents the phosphorylation of Retinoblastoma (Rb) protein, a crucial step in the progression of the cell cycle. As a result, E2F transcription factors remain bound to hypophosphorylated Rb, inhibiting the transcription of genes required for DNA synthesis .

Biochemical Pathways

The inhibition of CDK4/6 affects the Rb-E2F pathway . This pathway is critical for cell cycle progression, and its disruption leads to cell cycle arrest in the G1 phase . The downstream effects include reduced DNA synthesis and halted cell proliferation.

Result of Action

The molecular effect of the compound’s action is the inhibition of CDK4/6 and the subsequent cell cycle arrest . On a cellular level, this results in the prevention of cell proliferation, which can be particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a key issue.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the presence of strong cytochrome P450 3A4 modulators can dramatically affect the exposure of CDK4/6 inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves a multi-step process. One common method includes the following steps :

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under reflux conditions.

    Substitution Reactions: Introduction of the cyclopentyl and oxan-4-yl groups through substitution reactions using suitable reagents.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the laboratory-scale synthesis processes to achieve higher yields and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other CDK inhibitors. Its unique structure allows for selective inhibition of CDK4 and CDK6, making it a promising candidate for further research and development .

Properties

IUPAC Name

8-cyclopentyl-5-methyl-2-(oxan-4-ylamino)pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-10-16(23)22(14-4-2-3-5-14)17-15(12)11-19-18(21-17)20-13-6-8-24-9-7-13/h10-11,13-14H,2-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCWDPZKJHQNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)NC3CCOCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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